3-(5-Hydroxypyridin-2-yl)benzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(5-hydroxypyridin-2-yl)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O/c13-7-9-2-1-3-10(6-9)12-5-4-11(15)8-14-12/h1-6,8,15H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJMFWCMMGJZCEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC=C(C=C2)O)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20692426 | |
| Record name | 3-(5-Hydroxypyridin-2-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20692426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262009-38-0 | |
| Record name | 3-(5-Hydroxypyridin-2-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20692426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
General Overview of Pyridyl Benzonitrile Derivatives in Academic Research
Chemical Significance within Heterocyclic Chemistry
The linkage of these two moieties creates a molecular framework with a rich chemical landscape. The relative positions of the pyridine (B92270) and benzonitrile (B105546) groups, as well as the presence of other substituents, can significantly impact the compound's physical and chemical properties. For instance, the hydroxyl group in 3-(5-Hydroxypyridin-2-yl)benzonitrile introduces a potential site for further functionalization and can influence the compound's acidity and hydrogen-bonding capabilities.
Broader Context of Pyridinone and Pyridine Scaffolds in Medicinal Chemistry
The pyridine and pyridinone scaffolds are considered "privileged structures" in medicinal chemistry due to their frequent appearance in the structures of bioactive compounds and approved drugs. nih.gov These scaffolds are present in a wide array of molecules with diverse therapeutic applications, including antimicrobial, antiviral, and antimalarial agents. mdpi.comnih.gov
The ability of the pyridine nitrogen to act as a hydrogen bond acceptor is a key feature that contributes to the biological activity of many pyridine-containing drugs. This interaction can be crucial for the binding of a molecule to its biological target, such as an enzyme or a receptor. Furthermore, the pyridine ring can be readily modified with various substituents to fine-tune the pharmacological properties of a compound, such as its potency, selectivity, and pharmacokinetic profile.
Historical Development and Key Structural Analogues
The exploration of pyridine-containing compounds has a long history in medicinal chemistry. Early research focused on naturally occurring alkaloids with pyridine cores, which laid the groundwork for the synthesis and evaluation of a vast number of synthetic derivatives. The development of cross-coupling reactions, such as the Suzuki reaction, has significantly facilitated the synthesis of complex molecules containing pyridyl-aryl linkages, including pyridyl-benzonitrile derivatives. google.com
Several structural analogues of this compound have been investigated for their biological activities. For example, various 5-(4-(pyridin-4-yl)-1H-1,2,3-triazol-1-yl)benzonitrile derivatives have been synthesized and evaluated as xanthine (B1682287) oxidase inhibitors. nih.gov These studies provide valuable insights into the structure-activity relationships of this class of compounds and highlight the potential for discovering new therapeutic agents.
Detailed Research Findings
Due to the limited specific data for this compound, the following table presents biological activity data for a series of related pyridyl-benzonitrile derivatives to illustrate the therapeutic potential within this class of compounds.
| Compound ID | Structure | Target | Activity (IC50) | Reference |
| 1j | 5-(4-(pyridin-4-yl)-1H-1,2,3-triazol-1-yl)benzonitrile derivative | Xanthine Oxidase | 8.1 µM | nih.gov |
| 1k | 5-(4-(pyridin-4-yl)-1H-1,2,3-triazol-1-yl)benzonitrile derivative | Xanthine Oxidase | 6.7 µM | nih.gov |
| Tepotinib | 3-(1-(3-(5-((1-Methylpiperidin-4-yl)methoxy)pyrimidin-2-yl)benzyl)-6-oxo-1,6-dihydropyridazin-3-yl)benzonitrile | MET Kinase | ~1.7 nM | chemdad.com |
Interactive Data Table of Related Pyridyl-Benzonitrile Derivatives
The following table provides a summary of key structural analogues and their reported biological significance, offering a comparative perspective on the potential of the pyridyl-benzonitrile scaffold.
| Compound Name | Key Structural Features | Reported Biological Significance |
| 5-(4-(pyridin-4-yl)-1H-1,2,3-triazol-1-yl)benzonitrile derivatives | Pyridyl, triazole, and benzonitrile moieties | Xanthine oxidase inhibition nih.gov |
| Tepotinib | Pyridazinone, pyrimidine, and benzonitrile moieties | MET kinase inhibitor chemdad.com |
| 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile | Pyrazole and benzonitrile moieties | Intermediate in the synthesis of androgen receptor antagonists google.com |
Structure Activity Relationship Sar Studies
Systematic Exploration of Benzonitrile (B105546) Substituents and Isomeric Positions
The benzonitrile moiety plays a crucial role in the activity of these compounds, often interacting with the hinge region or other key residues in the target protein's binding site.
Substituent Effects: The electronic and steric properties of substituents on the benzonitrile ring significantly modulate binding affinity. In the context of kinase inhibitors, small lipophilic and electron-withdrawing groups on the phenyl ring can enhance potency. For example, in related 4-anilinoquinazoline (B1210976) inhibitors, substitution at the 3-position of the phenyl ring with groups like bromine led to enhanced potency. Conversely, bulky groups can be detrimental if they cause steric clashes within the binding pocket.
Isomeric Position: The position of the nitrile group (CN) on the benzene (B151609) ring is critical for optimal interaction. The meta-position, as seen in the parent compound, is often preferred. Moving the nitrile group to the ortho- or para-position can drastically alter the molecule's geometry, affecting its ability to form key interactions, such as hydrogen bonds, with the target protein. The precise positioning of a functional group is known to be a crucial determinant of biological activity, as even slight shifts can disrupt optimal binding geometry. For kinase inhibitors, the positioning of hydrogen bond acceptors and donors must align perfectly with corresponding residues in the ATP-binding pocket.
Investigation of Hydroxypyridine Ring Modifications
The hydroxypyridine ring is another critical component, often involved in forming hydrogen bonds and occupying specific pockets within the enzyme's active site.
The hydroxyl (-OH) group is a key pharmacophoric feature. Its presence and position dictate the compound's ability to act as a hydrogen bond donor.
Presence of the Hydroxyl Group : The -OH group often forms a crucial hydrogen bond with residues in the kinase binding pocket, such as the backbone carbonyl of conserved residues. Removal of this group typically leads to a dramatic decrease in inhibitory activity, highlighting its role as an essential anchor for the molecule.
Position of the Hydroxyl Group : The position of the -OH group on the pyridine (B92270) ring is paramount. Shifting it from the 5-position to other positions (e.g., 3-, 4-, or 6-position) would alter the geometry of the hydrogen bond interaction. SAR studies on similar pyridine-containing inhibitors show that such positional changes often lead to a significant loss of potency, as the optimal interaction distance and angle with the target residue are no longer maintained.
Introducing other substituents onto the pyridine ring can fine-tune the compound's potency, selectivity, and physicochemical properties.
Lipophilic Groups : Adding small, lipophilic groups can enhance binding by interacting with hydrophobic pockets in the enzyme. For instance, in related pyrido[3,4-d]pyrimidine (B3350098) inhibitors, weakly basic lipophilic substituents were found to be favorable for cellular activity.
Halogens : Halogen atoms like fluorine or chlorine can modulate the electronic properties of the ring and sometimes form specific halogen bonds with the target, potentially increasing affinity.
Bulky Groups : The introduction of bulky substituents is generally not well-tolerated unless there is a specific, large hydrophobic pocket to accommodate them. In many kinase inhibitors, this region is solvent-exposed, allowing for some bulk tolerance. However, excessive bulk can disrupt binding and reduce activity.
Analysis of Linker Chemistries and Spacer Effects
While the parent compound features a direct C-C bond between the two aromatic rings, medicinal chemistry campaigns often explore the introduction of a linker to optimize the orientation and distance of the two moieties.
Linker Type : Common linkers explored in biaryl inhibitors include urea (B33335), amide, ether, or oxadiazole groups. A urea linker, for example, is a key feature in the potent p38 MAP kinase inhibitor BIRB 796 and its analogs. The urea moiety can form bidentate hydrogen bonds with key residues (like Glu71 in p38), significantly enhancing binding affinity.
Linker Flexibility : The flexibility of the linker is a critical factor. A rigid linker can pre-organize the molecule into an active conformation, reducing the entropic penalty upon binding. However, a flexible linker might allow for a better "induced fit" into the binding site. The optimal linker length and flexibility are highly dependent on the specific target protein's topology. For biaryl systems, the electronic coupling through the linker can also influence the molecule's properties.
Impact of Heteroatom Substitution (e.g., Aza-substitution) in Related Heterocyclic Scaffolds
Bioisosteric replacement of the core rings is a common strategy to improve potency, selectivity, and pharmacokinetic properties, or to explore novel chemical space.
Aza-substitution in the Benzonitrile Ring : Replacing a C-H group in the benzonitrile ring with a nitrogen atom (aza-substitution) creates a pyridinonitrile or other diazine ring. This can introduce new hydrogen bonding capabilities and alter the electronic distribution of the ring, potentially improving interactions with the target.
Scaffold Hopping of the Pyridine Ring : The hydroxypyridine ring can be replaced with other heterocycles like pyrimidine, pyrazole, quinoline, or naphthyridine. For instance, quinolinone and naphthyridinone scaffolds have been successfully used to develop potent p38 MAP kinase inhibitors. These changes, known as scaffold hopping, aim to retain the key binding interactions while modifying other properties of the molecule. The choice of heterocycle depends on maintaining the crucial hydrogen bonding and hydrophobic interactions established by the original scaffold.
Correlation of Structural Features with Specific Biological Activities
The structural modifications discussed above directly correlate with the compound's ability to inhibit specific biological targets, most notably protein kinases involved in inflammatory and proliferative diseases. The 3-(5-Hydroxypyridin-2-yl)benzonitrile scaffold is a common feature in inhibitors of p38 MAP kinase and Raf kinases.
p38 MAP Kinase Inhibition : Many potent p38 inhibitors, such as the diaryl urea-based compound BIRB 796, feature a biaryl system that binds to an allosteric site. Key interactions for these inhibitors include:
A hydrogen bond from a group like a urea N-H or a pyridine nitrogen to the hinge region.
Occupation of a hydrophobic pocket by a lipophilic group (e.g., a tert-butyl group).
A hydrogen bond from the hydroxyl group to a conserved residue. The ability of these compounds to stabilize the inactive DFG-out conformation of the kinase leads to high potency and selectivity.
Anticancer Activity : By inhibiting kinases like p38, EGFR, or VEGFR, which are often dysregulated in cancer, these compounds can exert antiproliferative effects. The SAR trends for anticancer activity often mirror those for kinase inhibition. For example, modifications that enhance kinase inhibitory potency, such as optimizing hydrogen bonding and hydrophobic interactions, generally translate to improved cellular antiproliferative activity.
The table below summarizes the SAR for key modifications on a generalized pyridinylbenzonitrile scaffold for kinase inhibition.
| Modification Area | Structural Change | Effect on Activity | Rationale |
|---|---|---|---|
| Benzonitrile Ring | Varying substituent electronics (e.g., adding electron-withdrawing groups) | Often increases potency | Modulates ring electronics for better interaction with target residues. |
| Changing nitrile position (ortho, para) | Typically decreases potency | Disrupts optimal geometry for hydrogen bonding with the hinge region. | |
| Hydroxypyridine Ring | Removing hydroxyl group | Drastically reduces potency | Loss of a critical hydrogen bond anchor. |
| Moving hydroxyl group | Drastically reduces potency | Incorrect positioning for H-bond formation. | |
| Adding small lipophilic groups | May increase potency | Favorable interactions with hydrophobic pockets. | |
| Linker (Hypothetical) | Inserting a rigid linker (e.g., urea) | Can significantly increase potency | Forms additional H-bonds and optimizes orientation of rings. |
| Inserting a flexible linker | Variable effect | May allow for better induced fit but can have an entropic penalty. | |
| Scaffold | Bioisosteric replacement of rings (e.g., pyridine to quinoline) | Can maintain or improve potency and properties | Maintains key interactions while altering physicochemical profile. |
Pharmacophore Modeling in SAR Optimization
Pharmacophore modeling is a cornerstone of modern drug discovery, serving as an effective computational tool to distill the complex information of a molecule's structure into a simplified, three-dimensional representation of its essential interaction features. This model delineates the specific arrangement of chemical moieties necessary for a molecule to bind to a biological target and elicit a desired response. In the context of the Structure-Activity Relationship (SAR) optimization of compounds like this compound, pharmacophore modeling provides invaluable insights for the rational design of more potent and selective analogs.
The development of a pharmacophore model for a series of compounds, including derivatives of this compound, typically commences with the identification of a set of active molecules. The three-dimensional structures of these compounds are then analyzed to identify common chemical features that are crucial for their biological activity. These features commonly include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positively or negatively ionizable groups.
For instance, in a study focused on N-hydroxypyridin-2-yl-acrylamides, a structurally related class of compounds, a five-point pharmacophore hypothesis was developed. This model, designated AADRR, was found to be the most statistically significant and consisted of two hydrogen bond acceptors (A), one hydrogen bond donor (D), and two aromatic rings (R) as the key pharmacophoric features. researchgate.net The generation of such a model allows researchers to understand the essential structural requirements for the observed biological activity. researchgate.net
The predictive power of a pharmacophore model is often enhanced by integrating it with three-dimensional quantitative structure-activity relationship (3D-QSAR) studies. This combined approach aims to establish a statistically significant correlation between the pharmacophoric features and the biological potency of the compounds. For the AADRR hypothesis mentioned above, a 3D-QSAR model yielded a high coefficient of determination (R²) of 0.883 and a cross-validated correlation coefficient (Q²) of 0.528, indicating a robust and predictive model. researchgate.net Such models can then be used to predict the activity of newly designed compounds before their synthesis, thereby prioritizing the most promising candidates.
The following interactive data table summarizes a representative pharmacophore model developed for a series of pyridine-3-carbonitrile (B1148548) derivatives, which share a key structural motif with this compound. This model highlights the crucial features for vasorelaxant activity. rsc.org
| Pharmacophoric Feature | Description | Role in SAR Optimization |
| Hydrogen Bond Acceptor (A) | Typically a nitrogen or oxygen atom with a lone pair of electrons. | The nitrile group and the pyridine nitrogen in this compound can act as hydrogen bond acceptors, forming key interactions with the biological target. Modifications that enhance the acceptor strength or optimize its position can lead to increased potency. |
| Hydrogen Bond Donor (D) | Typically a hydroxyl or amine group. | The hydroxyl group on the pyridine ring is a critical hydrogen bond donor. Its position and acidity are important for binding affinity. Protecting or replacing this group can significantly impact activity. |
| Aromatic Ring (R) | A planar, cyclic, conjugated system of pi electrons. | Both the pyridine and benzene rings contribute to the aromatic features of the molecule. These rings can engage in π-π stacking or hydrophobic interactions within the target's binding pocket. Altering the electronic properties or substitution patterns of these rings can modulate activity and selectivity. |
| Hydrophobic Region (H) | A nonpolar region of the molecule. | The aromatic rings also contribute to the hydrophobic character of the compound. The introduction of additional hydrophobic substituents at appropriate positions can enhance binding by displacing water molecules from the active site. |
This pharmacophore model serves as a 3D query for virtual screening of large chemical databases to identify novel compounds with diverse scaffolds that match the key pharmacophoric features. The identified "hits" can then be subjected to further computational analysis, such as molecular docking, to predict their binding mode and affinity for the target. This process significantly accelerates the discovery of new lead compounds.
Furthermore, the insights gained from pharmacophore modeling guide the targeted modification of the lead compound. For example, if the model indicates that a specific region of the binding pocket can accommodate a bulky hydrophobic group, medicinal chemists can synthesize derivatives with appropriate substitutions at that position. This iterative process of design, synthesis, and biological evaluation, guided by the pharmacophore model, is a powerful strategy for optimizing the potency and selectivity of a chemical series.
In a study of new pyridine-3-carbonitriles, a 3D-pharmacophore model was instrumental in a compare-fit study of the designed molecules, leading to the creation of a statistically significant model that could guide further design of vasorelaxant agents. rsc.org This underscores the utility of pharmacophore modeling in the SAR optimization of compounds containing the pyridin-2-yl-benzonitrile scaffold.
Pharmacological and Biological Research Applications
Target Identification and Validation in Preclinical Settings
The compound's scaffold has been explored for its interaction with a range of biological targets, leading to the identification of potent enzyme inhibitors and receptor modulators.
The hydroxypyridinone core is a privileged structure for inhibiting metalloenzymes by chelating the essential metal ions in their active sites.
Influenza Endonuclease: Phenyl-substituted 3-hydroxypyridin-2(1H)-ones are recognized as potent inhibitors of the influenza A virus endonuclease, an enzyme crucial for viral replication. nih.govnih.gov Structure-activity relationship (SAR) studies have demonstrated that substitutions on the phenyl ring significantly impact inhibitory activity. nih.gov Specifically, a 3-cyanophenyl derivative was found to be approximately twice as potent as its 4-cyanophenyl counterpart. nih.gov These compounds function by chelating the two metal ions present in the endonuclease active site, thereby blocking its cap-snatching activity. nih.gov
| Compound/Scaffold | Target Enzyme | Activity (IC₅₀) | Reference |
| 6-[(4-tetrazoyl)phenyl]-3-hydroxypyridin-2-one | Influenza A Endonuclease | 0.085 μM | nih.gov |
| 5-(4-fluorophenyl)-3-hydroxypyridin-2(1H)one | Influenza A Endonuclease | <1.0 μM | nih.gov |
| 6-(4-fluorophenyl)-3-hydroxypyridin-2(1H)one | Influenza A Endonuclease | <1.0 μM | nih.gov |
| 6- and 7-(p-fluorophenyl)-3-hydroxyquinolin-2(1H)-one | H1N1 Influenza A Endonuclease | >10 μM (highest concentration tested) | nih.gov |
Histone Deacetylase (HDAC): The related 3-hydroxypyridin-2-thione (3HPT) scaffold has been identified as a novel, non-hydroxamate zinc-binding group (ZBG) for histone deacetylase inhibitors (HDACi). nih.govnih.gov This class of compounds demonstrates selectivity, with notable inhibitory activity against HDAC6 and HDAC8, while remaining inactive against HDAC1. nih.govresearchgate.net This selectivity is advantageous as it may reduce the toxicities associated with non-selective HDAC inhibitors. nih.govmdpi.com
| Compound/Scaffold | Target Enzyme | Activity (IC₅₀) | Reference |
| 3-hydroxypyridin-2-thione (3-HPT) | HDAC6 | 681 nM | nih.gov |
| 3-hydroxypyridin-2-thione (3-HPT) | HDAC8 | 3675 nM | nih.gov |
| 3-hydroxypyridin-2-thione (3-HPT) | HDAC1 | No Inhibition | nih.gov |
Isocitrate Dehydrogenase (IDH): Mutations in isocitrate dehydrogenase (IDH) enzymes are linked to various cancers. nih.govnih.gov The 1-hydroxypyridin-2-one scaffold has served as a starting point for the development of inhibitors against cancer-associated mutant IDH1. nih.gov Compounds with this core structure have shown low micromolar inhibitory activity against the IDH1(R132H) mutant, which neomorphically reduces α-ketoglutarate to the oncometabolite D-2-hydroxyglutarate (D2HG). nih.govnih.gov
HIF Prolyl Hydroxylase (PHD): Hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs) are 2-oxoglutarate (2OG)-dependent dioxygenases that regulate the stability of HIF-α subunits. rsc.orgmdpi.com Inhibition of PHDs stabilizes HIF-α, promoting the expression of genes involved in erythropoiesis, making PHD inhibitors a therapeutic strategy for anemia. mdpi.comnih.gov The mechanism of many PHD inhibitors involves the chelation of the active site Fe(II) ion, a function for which the hydroxypyridinone scaffold is well-suited. rsc.org
The benzonitrile (B105546) portion of the molecule, often combined with a pyridinone or related heterocyclic ring, is a common feature in modulators of ionotropic and metabotropic glutamate (B1630785) receptors.
AMPA Receptor: A close structural analog, 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile, known as perampanel, is a potent and selective noncompetitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor. nih.gov Dysfunction of glutamatergic neurotransmission, mediated in part by AMPA receptors, is implicated in epilepsy. nih.gov Perampanel demonstrated potent activity in in-vitro assays, inhibiting AMPA-induced calcium influx. nih.gov
Metabotropic Glutamate Receptor 5 (mGluR5): This G-protein coupled receptor is a target for various neurological and psychiatric disorders. nih.govnih.gov The benzonitrile moiety is present in several selective mGluR5 modulators. For instance, 3-fluoro-5-(2-(2-18F-(fluoromethyl)thiazol-4-yl)ethynyl)benzonitrile was developed as a high-affinity negative allosteric modulator and radioligand for PET imaging of mGluR5 receptors. nih.gov Similarly, other compounds incorporating a benzonitrile group, such as 3-(7-methyl-1,8-naphthyridin-2-yl)benzonitrile, have been investigated as mGluR5 antagonists.
Adenosine (B11128) Receptors: Based on available scientific literature, significant research profiling 3-(5-Hydroxypyridin-2-yl)benzonitrile or its immediate analogs against adenosine receptors has not been prominently reported.
| Compound/Scaffold | Target Receptor | Activity/Potency | Mechanism | Reference |
| Perampanel | AMPA Receptor | IC₅₀ = 60 nM (Ca²⁺ influx assay) | Noncompetitive Antagonist | nih.gov |
| 3-fluoro-5-(2-(2-18F-(fluoromethyl)thiazol-4-yl)ethynyl)benzonitrile | mGluR5 | Affinity = 40 pM | Negative Allosteric Modulator | nih.gov |
| MTEP | mGluR5 | IC₅₀ = 5 nM | Non-competitive Antagonist | medchemexpress.com |
The metal-chelating ability of the hydroxypyridinone scaffold makes it a promising candidate for targeting viral metalloenzymes.
Influenza A Virus: As detailed in the enzyme inhibition section (4.1.1), the 3-hydroxypyridin-2-one (B1229133) scaffold is a validated inhibitor of the influenza A endonuclease, a key enzyme in the viral life cycle. nih.govnih.gov
Hepatitis B Virus (HBV): The HBV ribonuclease H (RNH) enzyme is an essential component of the viral polymerase and a therapeutic target. nih.govnih.gov Research has identified 3-hydroxypyrimidine-2,4-diones, a related heterocyclic scaffold capable of metal chelation, as novel HBV RNH inhibitors with antiviral activity in the low micromolar range in infected cells. nih.govnih.gov
Human Immunodeficiency Virus (HIV): While metal-chelating compounds have been explored as HIV integrase inhibitors, specific studies focusing on the this compound scaffold are not extensively documented in the reviewed literature.
SARS-CoV-2: The search for inhibitors of SARS-CoV-2 has explored numerous viral targets, including proteases and polymerases. nih.gov However, research directly implicating the this compound scaffold as an inhibitor of SARS-CoV-2 replication is not prominent in the current body of scientific literature.
Molecular and Cellular Mechanistic Studies
Understanding how these molecules interact with their targets at a molecular level is crucial for rational drug design and optimization.
Structural biology and computational methods have been instrumental in clarifying the binding mechanisms of hydroxypyridinone-based inhibitors. An X-ray crystal structure of a related compound, 7-(p-fluorophenyl)-3-hydroxyquinolin-2(1H)-one, complexed with the influenza endonuclease active site provided direct evidence of its mechanism. nih.gov The structure revealed that the inhibitor's hydroxy and carbonyl groups chelate the two manganese ions in the enzyme's active site, effectively blocking its function. nih.gov
Furthermore, computational docking studies have been used to corroborate experimental findings and guide SAR for related scaffolds. For instance, docking analyses of 3-hydroxypyridin-2-thione-based HDAC inhibitors helped to rationalize the observed selectivity for HDAC6 and HDAC8 over HDAC1. nih.gov Similarly, crystallographic and NMR studies on clinical PHD inhibitors have provided detailed insights into their different binding modes within the enzyme's active site. rsc.org
The foundational property enabling the biological activity of the this compound scaffold against metalloenzymes is the potent metal-chelating ability of the hydroxypyridinone (HOPO) ring system. kcl.ac.uk HOPOs are bidentate ligands known for their high affinity for hard metal ions, particularly iron(III). rsc.orgmdpi.com The 3-hydroxypyridin-2-one (3,2-HOPO) isomer, which is the core of the title compound, is an effective iron chelator, although its affinity is generally lower than that of the 3,4-HOPO and 1,2-HOPO isomers. rsc.orgmdpi.com
The ability to sequester metal ions from biological systems is critical to their mechanism of action. researchgate.net This chelation disrupts the catalytic cycle of metalloenzymes like influenza endonuclease (which uses Mn²⁺) and HIF prolyl hydroxylases (which use Fe²⁺), leading to enzyme inhibition. nih.govrsc.org The thermodynamic stability of the metal-ligand complex is a key determinant of the inhibitor's potency. researchgate.net
| Ligand Scaffold | pFe³⁺ Value | Reference |
| Hexadentate 3,4-HOPO | 27.6 | mdpi.com |
| Hexadentate 1,2-HOPO | 26.8 | mdpi.com |
| Desferrioxamine (DFO) | 26.5 | mdpi.com |
| Hexadentate 3,2-HOPO | 23.9 | mdpi.com |
| Hexadentate 3-hydroxy-4-pyranone | 23.5 | mdpi.com |
| pFe³⁺ is the negative logarithm of the free Fe³⁺ concentration at pH 7.4 with 10 µM total ligand and 1 µM total iron; a higher value indicates stronger chelation. |
Pathway Modulation Analysis (e.g., Hedgehog Signaling Pathway)
There is no publicly available research detailing the effects of this compound on the Hedgehog signaling pathway or any other specific cellular signaling pathways. The Hedgehog signaling pathway plays a critical role in embryonic development and its dysregulation is implicated in the formation of various cancers. nih.govnih.gov Modulation of this pathway is a key strategy in the development of novel cancer therapies. nih.govnih.gov However, whether this compound acts as an inhibitor or activator of this pathway has not been reported.
Impact on Cellular Processes and Signaling Cascades (e.g., Cell Proliferation)
Similarly, there is a lack of published data on the impact of this compound on fundamental cellular processes such as cell proliferation. Studies investigating the anti-proliferative effects of novel compounds are essential to determine their potential as anticancer agents. Information regarding its influence on other signaling cascades that govern cell survival, differentiation, and apoptosis is also absent from the scientific literature.
Preclinical Efficacy and Pharmacokinetics
Comprehensive preclinical evaluation is a prerequisite for advancing a compound to clinical trials. This includes assessing its efficacy in animal models of disease and understanding its pharmacokinetic profile.
In Vivo Efficacy in Relevant Disease Models (e.g., Seizure Models, Cancer Xenograft Models)
No in vivo efficacy data for this compound has been published. For compounds with potential neurological applications, testing in seizure models is common. For prospective anticancer agents, evaluation in cancer xenograft models, where human cancer cells are implanted into immunodeficient mice, is a standard approach to determine in vivo antitumor activity. The absence of such studies for this compound means its potential effectiveness in a living organism remains unknown.
Brain Penetration and Distribution Studies in Preclinical Models
For compounds being considered for central nervous system disorders, the ability to cross the blood-brain barrier is critical. There are no published studies on the brain penetration and distribution of this compound in preclinical models.
Preclinical Pharmacokinetic and Metabolic Profile Assessment
The pharmacokinetic profile of a drug, which includes its absorption, distribution, metabolism, and excretion (ADME), determines its concentration and duration of action in the body. An understanding of a compound's metabolic stability and potential metabolites is also crucial. Currently, there is no publicly available data on the preclinical pharmacokinetic and metabolic profile of this compound.
Following a comprehensive search for scholarly articles and data pertaining to the chemical compound "this compound," it has been determined that there is insufficient specific information available in the public domain to generate the detailed article as requested.
The advanced computational and theoretical studies outlined—including specific Density Functional Theory (DFT) calculations, Natural Bond Orbital (NBO) analysis, spectroscopic predictions, molecular dynamics and docking simulations, and in silico ADME predictions—appear not to have been published for this specific compound.
While the methodologies themselves are well-documented in computational chemistry, applying them to "this compound" requires specific research that has not been identified in the conducted searches. Generating the requested content, including detailed research findings and data tables, would necessitate fabricating data, which is beyond the scope of providing scientifically accurate information.
Therefore, the article cannot be generated in adherence to the strict requirements for accuracy and focus on the specified compound.
Advanced Computational and Theoretical Studies
Pharmacophore Modeling and Virtual Screening Applications
Advanced computational techniques, specifically pharmacophore modeling and virtual screening, are instrumental in modern drug discovery for identifying novel bioactive molecules. mdpi.combeilstein-journals.org These in silico methods provide a rapid and cost-effective approach to scan vast chemical libraries and prioritize compounds for further experimental testing. schrodinger.commdpi.com For a compound such as 3-(5-Hydroxypyridin-2-yl)benzonitrile, these computational studies offer a pathway to explore its potential as a scaffold for developing new therapeutic agents.
Pharmacophore Model Generation
A pharmacophore represents the three-dimensional arrangement of essential chemical features that a molecule must possess to interact with a specific biological target. nih.govmdpi.com These features include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (H), aromatic rings (AR), and positive or negative ionizable groups. nih.gov The generation of a pharmacophore model for this compound would involve identifying its key interaction points based on its unique chemical structure.
The primary pharmacophoric features of this compound are derived from its constituent functional groups: the hydroxypyridine ring and the benzonitrile (B105546) moiety.
Hydrogen Bond Donor (HBD): The hydroxyl group (-OH) on the pyridine (B92270) ring serves as a crucial hydrogen bond donor.
Hydrogen Bond Acceptor (HBA): The nitrogen atom within the pyridine ring, the oxygen of the hydroxyl group, and the nitrogen of the nitrile group (-CN) all act as hydrogen bond acceptors.
Aromatic Rings (AR): Both the pyridine and benzene (B151609) rings are key aromatic features that can participate in π-π stacking or hydrophobic interactions with a biological target.
These features can be mapped into a 3D model that defines the spatial relationships between them. This model then serves as a template or query for identifying other molecules that share the same interaction potential, even if their underlying chemical scaffolds are different. nih.gov
| Pharmacophoric Feature | Structural Origin in this compound | Potential Interaction Type |
|---|---|---|
| Hydrogen Bond Donor (HBD) | Hydroxyl (-OH) group | Donates a hydrogen atom to an acceptor group on the target protein. |
| Hydrogen Bond Acceptor (HBA) | Pyridine Nitrogen, Hydroxyl Oxygen, Nitrile Nitrogen | Accepts a hydrogen atom from a donor group on the target protein. |
| Aromatic Ring (AR) | Pyridine Ring, Benzene Ring | Engages in π-π stacking, hydrophobic, or cation-π interactions. |
Virtual Screening Applications
Once a pharmacophore model is established, it can be employed as a 3D query in virtual screening campaigns. dovepress.com This process involves searching large databases of chemical compounds, such as ZINC, ChemDiv, or DrugBank, to find molecules that match the defined pharmacophoric features in the correct spatial orientation. ijper.orgnih.gov
The typical workflow for a virtual screening campaign using the this compound pharmacophore would be as follows:
Database Preparation: A large library of commercially or synthetically available compounds is computationally prepared, often involving the generation of 3D conformers for each molecule.
Pharmacophore-Based Filtering: The database is screened using the pharmacophore model. Only molecules that align with the key features (the HBD, HBAs, and aromatic rings) of the query are retained as "hits".
Molecular Docking: The retrieved hits are then subjected to molecular docking studies. This step simulates the binding of each hit molecule into the active site of a specific target protein, providing a score that estimates the binding affinity. nih.gov
ADMET Profiling: Hits with promising docking scores undergo further in silico analysis to predict their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. mdpi.com This helps to filter out compounds with poor drug-like characteristics early in the discovery process. mdpi.com
This hierarchical screening process efficiently narrows down a vast chemical space, containing millions of compounds, to a manageable number of high-priority candidates for synthesis and biological evaluation. ijper.org
The table below illustrates a hypothetical outcome of a virtual screening process, showcasing how hit compounds are ranked based on their fit to the pharmacophore model and their predicted binding affinity to a target.
| Hit ID | Pharmacophore Fit Score | Predicted Docking Score (kcal/mol) | Potential Target Class |
|---|---|---|---|
| ZINC12345678 | 0.95 | -9.8 | Kinase |
| CHEMDIV876543 | 0.92 | -9.5 | Kinase |
| DRUGBANK00123 | 0.88 | -9.1 | GPCR |
| ZINC98765432 | 0.85 | -8.7 | Epigenetic Target |
By leveraging pharmacophore modeling and virtual screening, the structural information from this compound can be effectively used to discover novel lead compounds with potentially similar or improved biological activities, accelerating the pace of drug discovery. beilstein-journals.org
Patent Landscape and Academic Implications
Analysis of Novel Synthetic Methodologies Disclosed in Patents
While patents explicitly detailing the synthesis of 3-(5-Hydroxypyridin-2-yl)benzonitrile are not prevalent, the patent literature for analogous structures reveals common and innovative synthetic routes. These methodologies often focus on the coupling of pyridine (B92270) and benzonitrile (B105546) precursors.
One common approach involves a Suzuki coupling reaction, a versatile method for forming carbon-carbon bonds. In this strategy, a boronic acid or ester derivative of one aromatic ring is coupled with a halide-substituted counterpart of the other ring in the presence of a palladium catalyst and a base. For a compound like this compound, this could involve reacting a pyridine boronic acid with a halogenated benzonitrile, or vice versa. The choice of starting materials can be influenced by commercial availability and the desired substitution pattern on the final molecule.
Another frequently patented method is the Stille coupling, which utilizes an organotin reagent in place of a boronic acid. This method is also palladium-catalyzed and offers an alternative pathway to the desired biaryl structure. The selection between Suzuki and Stille coupling often depends on the functional group tolerance and the specific substrates involved.
Furthermore, patents for related compounds describe Buchwald-Hartwig amination reactions. While this reaction typically forms carbon-nitrogen bonds, modifications and related cross-coupling technologies can be adapted for the synthesis of biaryl compounds. The following table summarizes representative synthetic methodologies gleaned from the patent landscape of structurally similar compounds.
Interactive Data Table: Patented Synthetic Methodologies for Pyridinyl Benzonitrile Scaffolds
| Reaction Type | Key Reactants | Catalyst/Reagents | General Reaction Conditions | Potential Application to this compound Synthesis |
|---|---|---|---|---|
| Suzuki Coupling | Pyridine boronic acid/ester and Halogenated benzonitrile (or vice versa) | Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₃PO₄) | Inert atmosphere, organic solvent (e.g., toluene, dioxane), elevated temperature | A primary and versatile method for coupling the two aromatic rings. |
| Stille Coupling | Organotin-substituted pyridine and Halogenated benzonitrile (or vice versa) | Palladium catalyst (e.g., PdCl₂(PPh₃)₂) | Anhydrous conditions, inert atmosphere, organic solvent (e.g., THF, DMF) | An alternative to Suzuki coupling, useful when organotin precursors are more accessible. |
| Negishi Coupling | Organozinc-substituted pyridine and Halogenated benzonitrile (or vice versa) | Palladium or Nickel catalyst | Anhydrous and anaerobic conditions, polar aprotic solvent (e.g., DMF, DMAc) | Offers high reactivity and functional group tolerance. |
| Buchwald-Hartwig Cross-Coupling (adapted) | Halogenated pyridine and a benzonitrile derivative with a suitable coupling partner | Palladium catalyst, specialized phosphine (B1218219) ligands, a strong base | Inert atmosphere, organic solvent, often requires high temperatures | While primarily for C-N bond formation, related methodologies can be applied to C-C bond formation. |
Exploration of Novel Preclinical Applications and Biological Targets from Patents
The patent literature for compounds structurally related to this compound suggests a range of potential preclinical applications and biological targets, primarily in the fields of oncology and inflammation. The benzonitrile moiety is a common feature in many kinase inhibitors, while the hydroxypyridine scaffold is present in various biologically active molecules.
Patents for similar compounds frequently disclose their utility as inhibitors of protein kinases. Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Specific kinase targets mentioned in the patents for analogous compounds include Janus kinases (JAKs), spleen tyrosine kinase (Syk), and Bruton's tyrosine kinase (BTK), all of which are involved in inflammatory and immune responses. Inhibition of these kinases can modulate signaling pathways that are overactive in autoimmune diseases and certain cancers.
In the context of oncology, patents for structurally similar molecules have described their potential in treating various cancers, including hematological malignancies and solid tumors. The proposed mechanism of action is often the inhibition of specific kinases that are critical for cancer cell proliferation, survival, and metastasis.
The following table provides a summary of potential preclinical applications and biological targets for compounds with a pyridinyl benzonitrile scaffold, based on an analysis of the patent landscape.
Interactive Data Table: Potential Preclinical Applications and Biological Targets from Patent Landscape
| Therapeutic Area | Potential Biological Target | Disclosed Preclinical Application | Representative Patent Focus |
|---|---|---|---|
| Oncology | Protein Kinases (e.g., JAK, BTK, Syk) | Treatment of hematological malignancies (e.g., leukemia, lymphoma) and solid tumors. | Inhibition of signaling pathways involved in cancer cell proliferation and survival. |
| Inflammation & Autoimmune Diseases | Janus Kinases (JAKs), Spleen Tyrosine Kinase (Syk) | Treatment of rheumatoid arthritis, psoriasis, and other autoimmune disorders. | Modulation of cytokine signaling and immune cell activation. |
| Neurodegenerative Diseases | Kinases involved in neuronal signaling | Exploration for the treatment of diseases like Alzheimer's and Parkinson's. | Targeting pathways associated with neuroinflammation and neuronal cell death. |
| Infectious Diseases | Viral or bacterial enzymes | Potential as antiviral or antibacterial agents. | Inhibition of essential microbial enzymes. |
It is important to note that these are inferred applications based on the patenting trends of structurally related compounds. Preclinical studies specifically on this compound would be necessary to validate these potential therapeutic uses and biological targets.
Strategies for Intellectual Property Protection of Chemical Scaffolds
The protection of intellectual property is paramount in the chemical and pharmaceutical industries. For a novel chemical scaffold like that of this compound, a multi-faceted strategy is typically employed to secure broad and defensible patent protection.
A primary strategy is the filing of a composition of matter patent . This type of patent claims the chemical compound itself, providing the broadest possible protection. The claims can be structured to cover the specific compound, as well as a genus of related compounds defined by a Markush structure. This allows the patent holder to protect not only the lead compound but also a range of structurally similar analogs with potentially similar or improved biological activity.
In addition to claiming the compound itself, method of use patents are also a critical component of the IP strategy. These patents claim the use of the compound for treating a specific disease or condition. This can provide an additional layer of protection, even if the compound itself is already known, provided the new use is novel and non-obvious.
Process patents , which claim a specific method of synthesizing the compound, offer another avenue for intellectual property protection. While generally considered less broad than composition of matter patents, a novel and efficient synthetic route can be a valuable asset, particularly if it provides a significant advantage over existing methods.
Furthermore, companies often employ a strategy of filing for patents on new formulations, polymorphs, and delivery methods of a known compound. These "second-generation" patents can extend the period of market exclusivity for a successful drug.
A comprehensive IP strategy for a chemical scaffold would therefore involve a combination of these approaches, creating a robust patent portfolio that protects the core invention and its various applications and improvements. This layered approach helps to deter competitors and maximize the commercial potential of the new chemical entity.
Future Perspectives and Translational Research Avenues
Development of Next-Generation Analogues with Improved Biological Profiles7.2. Exploration of Multi-Targeted Ligand Design Strategies7.3. Application in Emerging Therapeutic Areas7.4. Integration of Omics Technologies for Deeper Mechanistic Understanding7.5. Collaborative Research Opportunities and Interdisciplinary Approaches
Further investigation into this compound would first require primary research to synthesize and characterize it, followed by screening for biological activity to identify any potential therapeutic value. Until such foundational data becomes publicly available, a detailed analysis of its future in translational research remains impossible.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 3-(5-Hydroxypyridin-2-yl)benzonitrile, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling pyridine derivatives with benzonitrile precursors. Catalytic methods (e.g., Suzuki-Miyaura coupling) or nucleophilic aromatic substitution may be employed. For example, highlights the use of continuous flow reactors and chiral resolution techniques to optimize enantiomeric purity and yield. Reaction parameters like temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., palladium-based catalysts) should be systematically varied to maximize efficiency .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data interpretation address structural ambiguities?
- Methodological Answer : Use a combination of FT-IR (to confirm nitrile C≡N stretch ~2220 cm⁻¹), NMR (¹H and ¹³C for aromatic proton environments and hydroxyl group identification), and HRMS for molecular weight validation. For stereochemical analysis, circular dichroism (CD) or X-ray crystallography may resolve ambiguities. demonstrates the application of spectrophotometric techniques to study binding interactions, emphasizing baseline correction and solvent interference mitigation .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Methodological Answer : Refer to GHS guidelines for nitrile-containing compounds:
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of aerosols ().
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from impurities (e.g., unreacted intermediates) or assay variability. Implement orthogonal validation:
- Purity Analysis : HPLC with UV/Vis or MS detection ( ).
- Dose-Response Curves : Compare IC₅₀ values across multiple cell lines (e.g., antiviral assays in ).
- Control Experiments : Include known inhibitors (e.g., HIV protease inhibitors) to benchmark activity .
Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?
- Methodological Answer :
- Salt Formation : Hydrochloride salts (as in ) improve aqueous solubility.
- Prodrug Design : Mask the hydroxyl group with labile esters (e.g., acetyl) for enhanced membrane permeability.
- Formulation : Use nanoemulsions or cyclodextrin complexes, guided by logP calculations () .
Q. How does the compound’s electronic structure influence its performance in OLED applications?
- Methodological Answer : The nitrile and hydroxyl groups modulate electron-withdrawing/donating properties, critical for triplet exciton utilization in TADF materials (). Computational studies (DFT/TD-DFT) can predict HOMO-LUMO gaps and spin-orbit coupling. Experimental validation via electroluminescence spectra and device efficiency metrics (e.g., external quantum efficiency) is recommended .
Q. What experimental designs are effective for studying protein-ligand interactions involving this compound?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (kₐ, k𝒹) in real-time.
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS).
- Molecular Docking : Use crystal structures (e.g., from PDB) to model interactions, as demonstrated in for DPPH radical binding studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
